Pentapropoxyniobium

Description

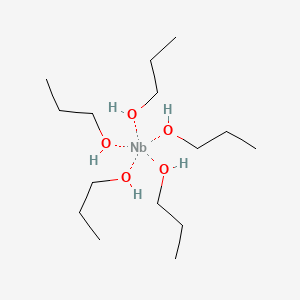

Pentapropoxyniobium (Nb(OPr)₅) is a niobium-based alkoxide compound characterized by five propoxide (OPr) ligands coordinated to a central niobium (Nb) atom. Structurally, it belongs to the family of metal alkoxides, which are widely used as precursors in sol-gel synthesis, catalysis, and advanced material fabrication due to their high reactivity and ability to form metal oxides under controlled thermal decomposition . Niobium alkoxides are typically synthesized via reactions between niobium halides (e.g., NbCl₅) and alcohols, followed by purification processes. Nb(OPr)₅ is hypothesized to exhibit moderate solubility in organic solvents and lower thermal stability compared to niobium oxides like Nb₂O₅, making it suitable for low-temperature deposition processes .

Properties

Molecular Formula |

C15H40NbO5 |

|---|---|

Molecular Weight |

393.38 g/mol |

IUPAC Name |

niobium;propan-1-ol |

InChI |

InChI=1S/5C3H8O.Nb/c5*1-2-3-4;/h5*4H,2-3H2,1H3; |

InChI Key |

VXIXBNJIHXAVQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCO.CCCO.CCCO.CCCO.CCCO.[Nb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentapropoxyniobium can be synthesized through the reaction of niobium pentachloride with propanol in the presence of a base. The reaction typically proceeds as follows:

NbCl5+5C3H7OH→Nb(OC3H7)5+5HCl

This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where niobium pentachloride and propanol are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Pentapropoxyniobium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form niobium oxides.

Reduction: It can be reduced to lower oxidation states of niobium.

Substitution: The propoxy groups can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone can be used as oxidizing agents.

Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.

Substitution: Alcohols, amines, or other nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Niobium pentoxide (Nb₂O₅).

Reduction: Lower niobium alkoxides.

Substitution: Various niobium complexes with different ligands.

Scientific Research Applications

Pentapropoxyniobium has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of niobium-containing materials and catalysts.

Medicine: Research is ongoing to explore its use in medical implants and drug delivery systems.

Industry: It is used in the production of high-performance coatings and electronic materials.

Mechanism of Action

The mechanism of action of pentapropoxyniobium involves its ability to form stable complexes with various ligands. The central niobium atom can coordinate with different molecules, leading to the formation of diverse structures. These interactions are crucial for its catalytic and material properties.

Comparison with Similar Compounds

Research Findings and Limitations

- Thermal Decomposition : Niobium alkoxides like Nb(OPr)₅ decompose at lower temperatures than oxides, enabling energy-efficient material synthesis .

- Catalytic Performance : Nb(OPr)₅-derived catalysts show higher activity in acid-catalyzed reactions compared to Nb₂O₅, but lower stability .

- Precursor Utility : The reactivity of Nb(OPr)₅ surpasses that of niobium oxalate (Nb(C₂O₄)₅) in carbide synthesis, though oxalates offer better thermal control .

Limitations :

- Limited peer-reviewed studies specifically on Nb(OPr)₅ necessitate extrapolation from related compounds.

- Contradictions in precursor performance metrics (e.g., reactivity vs. stability) highlight context-dependent applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.